molecular formula C11H17N3 B13312976 N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13312976
M. Wt: 191.27 g/mol
InChI Key: PLDNVLRILXXZCJ-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine (: 1184105-18-7) is a high-purity aminopyrazole derivative supplied with a typical purity of 95% . This compound features a molecular formula of C 11 H 17 N 3 and a molecular weight of 191.28 g/mol . Its structure integrates a 1-methyl-1H-pyrazol-3-amine group linked via a methylene bridge to a cyclohex-3-ene ring, a configuration that offers a unique blend of aromatic heterocycle and aliphatic cycloalkene properties . The aminopyrazole scaffold is a privileged structure in medicinal and agrochemical research due to its ability to engage with diverse biological targets . The specific substitution pattern on this core—an N-1 methyl group and a 3-amino group further functionalized with a cyclohex-3-en-1-ylmethyl chain—makes it a valuable building block for Structure-Activity Relationship (SAR) studies . Researchers can utilize this compound to explore interactions in catalytic systems, as similar pyrazole-based ( C-scorpionate ) metal complexes have shown significant activity in reactions such as water oxidation and alkane functionalization . The presence of the cyclohexene ring introduces a site of unsaturation that can be leveraged for further chemical modifications, including hydrogenation or cycloaddition reactions, to create novel chemical libraries . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handling should be conducted in accordance with safe laboratory practices, as the compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3,(H,12,13)

InChI Key

PLDNVLRILXXZCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

T3P-Promoted N-Alkenylation Reactions

This compound participates in T3P (propylphosphonic anhydride)-mediated alkenylation with ketones, forming N-alkenylated derivatives. The reaction proceeds under mild, metal-free conditions and tolerates a range of substituents .

Mechanism :

  • Step 1 : T3P activates the ketone (e.g., cyclohexanone) to form an electrophilic intermediate.

  • Step 2 : Nucleophilic attack by the pyrazole’s NH group generates a hemiaminal.

  • Step 3 : Dehydration and tautomerization yield the N-alkenylated product .

Example Reaction :

ReactantsConditionsProductYield
N-(Cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine + CyclohexanoneT3P (50% in EtOAc), 120°C, 20 min1-(Cyclohex-1-en-1-yl)-1H-pyrazole derivative64–94%

Key Observations :

  • Excess ketone (3 equiv) ensures high conversion .

  • Steric hindrance from the cyclohexenyl group may influence regioselectivity .

Reductive Amination

The alkenyl group in the product of T3P-mediated reactions can undergo hydrogenation to form saturated N-alkylated derivatives.

Procedure :

  • Post-alkenylation, Pd/C and H₂ gas reduce the double bond.

  • Example: Hydrogenation of 1-(cyclohex-1-en-1-yl)-1H-pyrazole yields 1-cyclohexyl-1H-pyrazole in 85% yield over two steps .

Tautomerism and Stability

The pyrazole ring exhibits annular tautomerism , influenced by substituents and solvent polarity. NMR studies (e.g., ¹H and ¹³C) confirm the dominance of the 1H-tautomer in nonpolar solvents .

Limitations and Substituent Effects

  • Electron-withdrawing groups (e.g., NO₂, CF₃) at the pyrazole’s 3-position reduce nucleophilicity, halting alkenylation .

  • Steric bulk on the cyclohexenyl group may slow reaction kinetics .

Key Spectral Data

For 1-(cyclohex-1-en-1-yl)-1H-pyrazole derivatives (analogous structures) :

  • ¹H NMR (CDCl₃): δ 7.63 (d, J = 2.4 Hz, 1H), 6.10 (m, 1H), 5.94 (m, 1H).

  • ¹³C NMR : δ 138.8 (Cq), 136.5 (CH), 105.4 (CH).

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is not well-documented. it is likely to interact with biological targets through its amine and pyrazole functional groups, which can form hydrogen bonds and other interactions with proteins and enzymes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Impact

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

Key Observations

Cyclohexenylmethyl vs. In contrast, the cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may reduce metabolic instability due to its smaller size .

Halogenated Derivatives :

  • Bromine and chlorine substituents (e.g., in N-[(2-bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine) enhance halogen bonding, which is critical for targeting specific enzyme active sites .

Synthetic Efficiency: The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl) thiourea achieved a 61% yield via isocyanate coupling, demonstrating the robustness of this method for introducing aromatic substituents . Selenourea analogs, however, showed lower yields (28%) due to selenium’s sensitivity to oxidative degradation .

Biological Activity

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H17_{17}N3_3, with a molecular weight of 191.27 g/mol. The compound features a five-membered pyrazole ring and a cyclohexene moiety, contributing to its reactivity and biological profile .

PropertyValue
Molecular FormulaC11_{11}H17_{17}N3_3
Molecular Weight191.27 g/mol
CAS Number1184105-18-7
IUPAC NameThis compound

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, particularly in anticancer applications. This compound has been investigated for its antiproliferative effects against various cancer cell lines.

In a study examining related pyrazole compounds, structure–activity relationship (SAR) analyses showed that modifications on the pyrazole ring significantly influenced biological activity. For instance, compounds with specific substitutions demonstrated enhanced antiproliferative effects against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (pulmonary adenocarcinoma), and HT-1080 (fibrosarcoma) .

The compound's mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to combretastatin A4 (CA4), a known anticancer agent .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, and antimicrobial activities. The structural diversity within the pyrazole class allows for various interactions with biological targets, making them valuable in drug discovery .

Study 1: Antiproliferative Activity

A comparative study evaluated the antiproliferative activity of several pyrazole derivatives against multiple cell lines. The findings indicated that this compound exhibited moderate activity, with IC50_{50} values comparable to other tested compounds .

CompoundIC50_{50} (μM)
This compound0.076 - 0.12
Combretastatin A40.016 - 0.035

Study 2: Mechanistic Insights

Computational modeling studies have suggested that the binding mode of this compound to microtubules may mirror that of CA4, implicating it in similar pathways that lead to cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling reactions between 1-methyl-1H-pyrazol-3-amine and cyclohex-3-en-1-ylmethyl derivatives. For example, copper-catalyzed Ullmann-type coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35°C yields the target compound, albeit with low efficiency (~17.9%) . Alternative electrochemical N–N coupling methods using HOCl/HOBr generated in situ may improve regioselectivity but require optimization of electrode materials and pH .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to confirm substitution patterns. For instance, the cyclohexene protons typically appear as multiplet signals between δ 5.2–5.8 ppm, while the pyrazole methyl group resonates near δ 3.7 ppm .
  • X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths/angles and verify stereochemistry .
  • HRMS : Confirm molecular weight via high-resolution mass spectrometry (e.g., ESI-HRMS) to detect isotopic patterns and rule out impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictions in experimental data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model oxidation mechanisms of the pyrazole amine group. For example, the oxidation of 1-methyl-1H-pyrazol-3-amine involves radical cation intermediates ([Az–NH2_2]+^+), which DFT can simulate to explain discrepancies in redox potentials observed under varying electrochemical conditions .

Q. What strategies address low yields in copper-catalyzed syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 17.9% in ) may stem from competing side reactions or catalyst deactivation. Mitigation strategies include:

  • Catalyst Optimization : Screen copper(I) salts (e.g., CuBr vs. CuI) and ligands (e.g., phenanthroline) to stabilize intermediates.
  • Solvent Effects : Replace DMSO with DMA or DMF to enhance solubility of aromatic intermediates .
  • Temperature Gradients : Use microwave-assisted heating to reduce reaction time and suppress decomposition .

Q. How do structural modifications (e.g., cyclohexene vs. cyclopropane) impact biological activity, and how can researchers validate these effects?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs like N-cyclopropyl derivatives and test bioactivity (e.g., NLRP3 inflammasome inhibition) to assess the role of the cyclohexene ring in target binding .
  • Crystallographic Analysis : Resolve protein-ligand co-crystal structures using SHELXS/SHELXD to visualize binding interactions and guide rational design .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of pyrazole-3-amine derivatives?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Steps include:

  • Reproducibility Checks : Replicate synthesis and bioassays under standardized conditions (e.g., purity ≥95% via HPLC ).
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., enzyme inhibition vs. cellular assays) to identify structure-activity trends .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines to prevent oxidation of the cyclohexene moiety.
  • Stability Testing : Monitor compound degradation via TLC or LC-MS over time, especially in protic solvents .

Tables

Property Data Source
Melting Point104.0–107.0°C
HRMS (ESI) m/z215 [M+H]+^+
1H^1H NMR (CDCl3_3)δ 8.87 (d, J = 2.0 Hz, 1H, pyrazole)
Purity (HPLC)≥95%

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